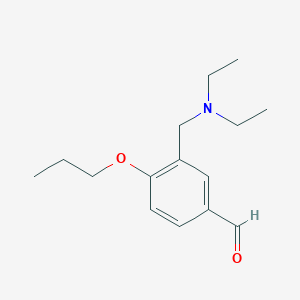

3-Diethylaminomethyl-4-propoxy-benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Diethylaminomethyl-4-propoxy-benzaldehyde” is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 . It is used for proteomics research .

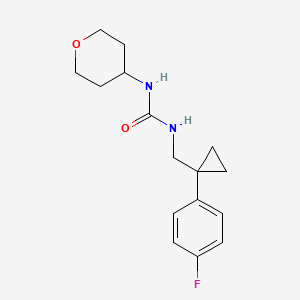

Molecular Structure Analysis

The molecular structure of “3-Diethylaminomethyl-4-propoxy-benzaldehyde” consists of 15 carbon atoms, 23 hydrogen atoms, and 2 oxygen atoms, along with a nitrogen atom .Aplicaciones Científicas De Investigación

Overview of Advanced Oxidation Processes for Compound Degradation

The degradation of various compounds via advanced oxidation processes (AOPs) has been extensively studied to address water scarcity and environmental pollution. AOP systems target the efficient breakdown of recalcitrant compounds in aqueous mediums. This process is crucial for understanding the kinetics, mechanisms, and by-products generated during degradation. The study of acetaminophen degradation by AOPs highlights the generation of several toxic by-products such as benzaldehyde, which poses significant ecological risks if released untreated into the environment. The use of computational methods, including the Fukui function, aids in predicting the most reactive sites on molecules and understanding degradation pathways, offering insights into improving the degradation efficacy of AOP systems (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Supramolecular Chemistry with Benzene-1,3,5-tricarboxamide

Benzene-1,3,5-tricarboxamide (BTA) derivatives have gained prominence in supramolecular chemistry due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding. These structures have applications ranging from nanotechnology and polymer processing to biomedical fields. The adaptability of BTAs as a supramolecular building block is evident in their commercial applications and the potential for future innovations (Cantekin, de Greef, & Palmans, 2012).

Enzymatic Remediation of Organic Pollutants

The enzymatic approach to the remediation of organic pollutants offers an effective strategy for dealing with compounds of recalcitrant nature. The use of enzymes, in conjunction with redox mediators, significantly enhances the degradation efficiency of these compounds. This method showcases the potential for a wide range of applications, including the degradation of aromatic compounds present in industrial effluents. The exploration of enzymes such as laccases, peroxidases, and others in the presence of redox mediators highlights a future direction in environmental remediation technologies (Husain & Husain, 2007).

Antioxidant and Anti-inflammatory Properties of Benzoxazole Derivatives

Benzoxazole derivatives have been identified as compounds with significant antioxidant and anti-inflammatory properties. Research indicates that these derivatives can serve as potent agents in combating oxidative stress and inflammation, suggesting a promising avenue for the development of new therapeutic agents. The exploration of benzoxazole derivatives in pharmacological research opens up potential for treating a range of conditions associated with oxidative stress and inflammation, offering a template for further development of novel therapeutic agents (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

Safety And Hazards

Propiedades

IUPAC Name |

3-(diethylaminomethyl)-4-propoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-4-9-18-15-8-7-13(12-17)10-14(15)11-16(5-2)6-3/h7-8,10,12H,4-6,9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMCXIOCQWBLQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)CN(CC)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Diethylaminomethyl-4-propoxy-benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine](/img/structure/B2807856.png)

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2807858.png)

![4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2807863.png)

![N-(1-Cyanocyclohexyl)-2-[(3R,4R)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]acetamide](/img/structure/B2807864.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2807868.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2807869.png)

![7-methyl-N-(2-(methylthio)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2807872.png)

![3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807874.png)

![Ethyl cyano{1-[(4-methylphenyl)sulfonyl]piperidin-4-ylidene}acetate](/img/structure/B2807875.png)